molecular formula C21H22N4O2 B11673179 N'-[(E)-(3-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673179
M. Wt: 362.4 g/mol
InChI Key: SQLVDQSPPIDYGS-LPYMAVHISA-N
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Description

This hydrazide derivative belongs to the pyrazole-carbohydrazide class, characterized by an (E)-configured imine group (-CH=N-) linking a 3-hydroxyphenyl moiety to the pyrazole core. The 4-(2-methylpropyl)phenyl substituent at position 3 of the pyrazole ring introduces steric bulk and lipophilicity.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-14(2)10-15-6-8-17(9-7-15)19-12-20(24-23-19)21(27)25-22-13-16-4-3-5-18(26)11-16/h3-9,11-14,26H,10H2,1-2H3,(H,23,24)(H,25,27)/b22-13+

InChI Key

SQLVDQSPPIDYGS-LPYMAVHISA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-hydroxybenzaldehyde with 3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Pyrazole derivatives, including N'-[(E)-(3-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide, have shown promising anticancer properties. Studies indicate that compounds with a pyrazole core can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .
  • Antioxidant Properties
    • The compound exhibits significant antioxidant activity, which is essential for preventing oxidative stress-related diseases. Research has demonstrated that pyrazole derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
  • Anti-inflammatory Effects
    • Pyrazoles are known for their anti-inflammatory properties. The presence of specific functional groups in this compound may enhance its ability to inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases .

Biochemical Applications

  • Enzyme Inhibition
    • Compounds similar to this compound have been studied for their potential to inhibit specific enzymes involved in disease processes, such as cyclooxygenases and lipoxygenases, which are critical in inflammation and pain pathways .
  • Drug Design
    • The structural features of this compound make it a suitable template for the design of new drugs targeting various biological pathways. The ability to modify the phenolic and hydrazone moieties allows for the optimization of pharmacokinetic properties and selectivity towards specific targets .

Material Science Applications

  • Polymer Chemistry
    • The incorporation of pyrazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of materials. Research indicates that such compounds can act as cross-linking agents or stabilizers in polymer formulations, leading to improved performance in various applications .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated that pyrazole derivatives induce apoptosis in colorectal cancer cells with IC50 values indicating effective cytotoxicity.
Antioxidant PropertiesShowed that certain pyrazole compounds exhibit higher DPPH scavenging activity than standard antioxidants like ascorbic acid.
Enzyme InhibitionIdentified potential inhibitory effects on cyclooxygenase enzymes, suggesting therapeutic applications in pain management.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Substituent Effects and Structural Features

The table below compares substituents, molecular weights, and key properties of analogous pyrazole-carbohydrazides:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Features Reference
Target Compound R1: 3-hydroxyphenyl; R2: 4-(2-methylpropyl)phenyl ~406* Hydroxyl group enhances H-bonding; bulky isobutyl group increases lipophilicity
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) R1: 2,4-dichlorophenyl; R2: phenyl 388.25 Electron-withdrawing Cl groups improve stability; lower solubility due to hydrophobicity
N′-(3-Allyl-2-hydroxybenzylidene)-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide R1: 3-allyl-2-hydroxyphenyl; R2: 2,4-dichlorophenyl 447.32 Allyl group introduces reactivity (e.g., cyclization potential); dual Cl and OH substituents affect electronic properties
N′-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide R1: 3-methoxyphenyl; R2: 4-((4-methylbenzyl)oxy)phenyl 470.52 Methoxy group donates electrons; benzyloxy substituent enhances π-π stacking
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide R1: 4-methoxybenzylidene; R2: methyl 284.30 Methoxy group improves solubility; smaller size facilitates crystal packing

*Estimated based on (C23H26N4O3, MW 406.48) with substitution adjustments.
describes a structurally similar analogue with ethoxy instead of hydroxy.

Computational and Solvation Studies

  • DFT Calculations : B3LYP/6-311G** level theory predicts electronic properties. For E-DPPC, HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity . The target compound’s hydroxyl group may lower the HOMO energy, enhancing electron-donating capacity.
  • Solvation Models : IEFPCM and SMD models () evaluate solvent effects. Hydroxyl and methoxy substituents increase aqueous solubility (e.g., logP for methoxy analogues: ~2.5 vs. ~3.8 for dichloro derivatives) .

Physicochemical Properties

  • Solubility : Hydroxyl and methoxy groups improve water solubility compared to halogenated analogues. For example, E-DPPC (logP ~3.8) is less soluble than the target compound (estimated logP ~3.2) .
  • Acidity : The hydroxyl group (pKa ~8–10) can deprotonate under basic conditions, influencing binding in biological systems .

Key Research Findings

Electronic Effects : Electron-withdrawing groups (e.g., Cl in E-DPPC) stabilize the hydrazide moiety, while electron-donating groups (OH, OMe) enhance nucleophilicity .

Crystal Packing : Bulky substituents (e.g., 4-(2-methylpropyl)phenyl) disrupt close packing, reducing melting points compared to planar analogues .

Biological Relevance : Pyrazole-carbohydrazides show promise in molecular docking studies (e.g., enzyme inhibition via hydrogen bonding with the hydrazide group) .

Biological Activity

N'-[(E)-(3-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Chemical Structure and Properties

  • Chemical Formula : C23H26N4O3
  • Molecular Weight : 406.48 g/mol
  • CAS Number : 1285540-36-4
  • Density : 1.21 ± 0.1 g/cm³ (predicted)
  • pKa : 8.28 ± 0.40 (predicted)

The compound features a pyrazole core with various substituents that contribute to its biological activity. The presence of the hydroxyl group on the phenyl ring enhances its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
HepG2 (Liver cancer)10.5
A549 (Lung cancer)12.7
MCF-7 (Breast cancer)15.3

This compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in various inflammatory diseases.

3. Neuroprotective Properties

Research indicates that this compound may possess neuroprotective effects, potentially useful in conditions like Alzheimer's disease. The inhibition of acid sphingomyelinase has been linked to neuroprotection, suggesting a pathway through which this compound could exert beneficial effects on neuronal health .

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways involved in cell survival, apoptosis, and inflammation:

  • Inhibition of Sphingomyelinase : The compound acts as an inhibitor of acid sphingomyelinase, which is involved in the sphingolipid metabolism pathway linked to inflammation and apoptosis .
  • Antioxidant Activity : The hydroxyl group on the phenolic ring may contribute to its antioxidant properties, scavenging free radicals and reducing oxidative stress .

Case Studies

Several studies have explored the efficacy of this compound in different biological models:

  • In Vitro Cytotoxicity Assay : A study assessing the cytotoxicity against HepG2 cells revealed an IC50 value of 10.5 µM, indicating significant anticancer potential .
  • Animal Model for Inflammation : In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, demonstrating its anti-inflammatory properties .

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